molecular formula C13H20N2 B3249986 2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine CAS No. 199609-67-1

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine

Cat. No. B3249986
CAS RN: 199609-67-1
M. Wt: 204.31 g/mol
InChI Key: SKYYXVRRINSHIN-UHFFFAOYSA-N
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Description

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine, also known as TMQ, is a heterocyclic organic compound. It is a yellowish powder that is soluble in water and has a strong odor. TMQ has been extensively studied in the field of chemistry and biochemistry due to its unique properties and potential applications.

Mechanism of Action

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine exerts its effects through a variety of mechanisms, including its ability to bind to DNA and RNA, its antioxidant properties, and its ability to inhibit enzymes involved in lipid peroxidation. It has been shown to interact with the minor groove of DNA, causing changes in its conformation and structure. This compound also acts as a free radical scavenger, preventing the formation of reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and protect against DNA damage. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine in lab experiments is its ability to selectively bind to DNA and RNA, allowing for the detection of changes in their structure and conformation. This compound's antioxidant properties also make it a useful tool for studying oxidative stress-related diseases. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine. One area of interest is its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound's ability to scavenge free radicals and inhibit lipid peroxidation makes it a promising candidate for the prevention and treatment of these diseases. Another area of interest is the development of this compound-based fluorescent probes for the detection of DNA and RNA changes in living cells. This compound's ability to selectively bind to DNA and RNA makes it a useful tool for studying the structure and function of these molecules in real-time. Additionally, further research is needed to better understand the potential toxicity of this compound and its effects on human health.

Scientific Research Applications

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine has been widely studied for its potential use as a fluorescent probe in biological systems. It has been shown to selectively bind to DNA and RNA, and can be used to detect changes in their structure and conformation. This compound has also been studied for its potential use as an antioxidant in food and pharmaceutical industries. Its ability to scavenge free radicals and inhibit lipid peroxidation makes it a promising candidate for the prevention of oxidative stress-related diseases.

properties

IUPAC Name

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-6,8,15H,7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYYXVRRINSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Reactant of Route 2
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Reactant of Route 3
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Reactant of Route 4
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Reactant of Route 5
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Reactant of Route 6
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine

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